Fluoren-2-amine, N-methyl- Fluoren-2-amine, N-methyl-
Brand Name: Vulcanchem
CAS No.: 63019-68-1
VCID: VC18081668
InChI: InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3
SMILES:
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol

Fluoren-2-amine, N-methyl-

CAS No.: 63019-68-1

Cat. No.: VC18081668

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Fluoren-2-amine, N-methyl- - 63019-68-1

Specification

CAS No. 63019-68-1
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
IUPAC Name N-methyl-9H-fluoren-2-amine
Standard InChI InChI=1S/C14H13N/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3
Standard InChI Key BHCLAVVCSLBFHS-UHFFFAOYSA-N
Canonical SMILES CNC1=CC2=C(C=C1)C3=CC=CC=C3C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fluoren-2-amine, N-methyl- features a bicyclic fluorene system—a fused combination of two benzene rings and a five-membered central ring. The amine group (-NH₂) at the second position is methylated, resulting in a tertiary amine structure (N-CH₃). This modification enhances electron-donating capabilities compared to primary amines, influencing its reactivity and solubility . The hydrochloride salt form (C₁₄H₁₃N·HCl) introduces ionic character, improving water solubility for experimental applications .

Table 1: Key Molecular Properties

PropertyFluoren-2-amine, N-methyl-Hydrochloride SaltN,N-Dimethyl Analog
Molecular FormulaC₁₄H₁₃NC₁₄H₁₄ClNC₁₅H₁₅N
Molecular Weight (g/mol)195.26231.72209.29
CAS Registry Number63019-68-173728-53-713261-62-6
SolubilityLow in polar solventsHigh in waterModerate in DMSO

Data derived from PubChem and NIST .

Spectroscopic Characteristics

The compound’s aromatic structure yields distinct UV-Vis absorption peaks between 250–300 nm, typical of conjugated π-systems. Nuclear magnetic resonance (NMR) spectra show proton resonances for the methyl group (~2.8 ppm) and aromatic protons (6.5–7.8 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 195.26 .

Synthesis and Production Challenges

Industrial Scalability

Industrial production remains limited due to:

  • High Reactivity: The methylated amine is prone to oxidation, requiring inert atmospheres.

  • Cost of Fluorene Derivatives: Fluorene precursors are expensive compared to simpler aromatic systems .

Applications in Materials Science and Electronics

Organic Light-Emitting Diodes (OLEDs)

The fluorene backbone’s rigid, planar structure facilitates π-π stacking, improving charge transport in OLEDs. Methylation reduces crystallinity, enhancing thin-film homogeneity .

Photovoltaic Cells

As an electron donor in donor-acceptor polymers, Fluoren-2-amine, N-methyl- could improve photon absorption in solar cells. Computational studies predict a bandgap of ~3.1 eV, suitable for visible-light harvesting .

Hazard TypeMitigation Strategy
Chemical HandlingUse gloves, goggles, and fume hoods
Waste DisposalIncinerate at >800°C to prevent adduct formation
Spill ManagementAbsorb with inert material (e.g., vermiculite)

Comparative Analysis with Structural Analogs

N,N-Dimethyl-9H-fluoren-2-amine

The addition of a second methyl group (C₁₅H₁₅N) increases steric hindrance, reducing enzymatic metabolism. This analog shows lower genotoxicity but higher lipid solubility, favoring blood-brain barrier penetration .

2-Acetylaminofluorene (2-AAF)

Unlike Fluoren-2-amine, N-methyl-, 2-AAF’s acetyl group facilitates metabolic activation to DNA-reactive species. This difference underscores the role of substituents in toxicity profiles .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and purity.

  • Toxicological Profiling: Assess carcinogenicity in in vitro models using the skin comet assay .

  • Materials Applications: Test charge mobility in polymer blends for OLEDs.

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